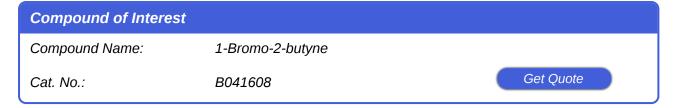


A Comprehensive Technical Guide to 1-Bromo-2butyne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Bromo-2-butyne**, a versatile reagent in organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its synthetic pathway.

Core Compound Data

CAS Number: 3355-28-0

Molecular Weight: 132.99 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Bromo-2-butyne** is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.



Property	Value
Molecular Formula	C4H5Br
Appearance	Clear, colorless to pale yellow liquid
Density	1.519 g/mL at 25 °C
Boiling Point	40-41 °C at 20 mmHg
Flash Point	36 °C
Refractive Index	n20/D 1.508
Solubility	Miscible with acetonitrile

Applications in Synthesis

1-Bromo-2-butyne is a key intermediate in the synthesis of a variety of important molecules. Its utility is primarily derived from the presence of both a reactive propargylic bromide and an internal alkyne.

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of Linagliptin, a medication used in the management of diabetes.[1][2]

Natural Product Synthesis: The compound is utilized in the total synthesis of complex natural products, such as the marine-derived Pseudopterane (+/-)-Kallolide B.[1][3]

General Organic Synthesis: It is widely employed in the preparation of:

- Annulated ring compounds through reactions with indoles.[1][4]
- Axially chiral teranyl compounds.[1][2]
- Various alkynyl organometallic reagents.[2]
- Allenylcyclobutanol derivatives and other functionalized molecules.[1]



Experimental Protocol: Synthesis of 1-Bromo-2-butyne from 2-Butyn-1-ol

This section details a common laboratory procedure for the synthesis of **1-Bromo-2-butyne**.

Materials:

- 2-Butyn-1-ol
- Pyridine
- Phosphorus tribromide (PBr3)
- Ether
- Pentane
- Anhydrous sodium sulfate or magnesium sulfate
- · Ice water
- Saturated brine solution

Procedure:

- A solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 ml of ether is cooled to 0°C in an ice bath.
 [5]
- Pyridine (4.84 g, 0.06 mol) is added to the stirred solution at once.[5]
- Phosphorus tribromide (26.3 g, 0.097 mol) is added dropwise over a 30-minute period,
 maintaining the temperature at 0°C.[5]
- An additional 10 ml of ether is added to aid stirring, and the mixture is warmed to reflux for 2 hours.[5]
- The reaction mixture is then cooled in an ice bath and cautiously treated with 70 ml of ice water.[5]



- The mixture is extracted with ether (2 x 150 ml).[5]
- The combined ether extracts are washed with saturated brine (2 x 25 ml).[5]
- The combined aqueous washings are back-extracted with ether (1 x 50 ml).[5]
- The combined organic extracts are dried over anhydrous sodium sulfate.[5]
- The solvent is removed on a rotary evaporator, ensuring the water bath temperature remains below 10°C.[5]
- The resulting oil is dissolved in 300 ml of pentane, dried over anhydrous magnesium sulfate, and concentrated again to yield **1-bromo-2-butyne**.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1-Bromo-2-butyne**.



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Caption: Synthesis of **1-Bromo-2-butyne** from 2-Butyn-1-ol.

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